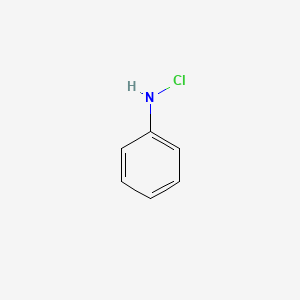

n-Chloroaniline

Description

BenchChem offers high-quality n-Chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24613-03-4 |

|---|---|

Molecular Formula |

C6H6ClN |

Molecular Weight |

127.57 g/mol |

IUPAC Name |

N-chloroaniline |

InChI |

InChI=1S/C6H6ClN/c7-8-6-4-2-1-3-5-6/h1-5,8H |

InChI Key |

KUDPGZONDFORKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCl |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of n-chloroaniline

An In-depth Technical Guide to the Physicochemical Properties of n-Chloroaniline Isomers

This guide provides a comprehensive overview of the core physicochemical properties of the ortho (2-), meta (3-), and para (4-) isomers of n-chloroaniline. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visualization of the metabolic pathway.

Physicochemical Properties

The properties of the three n-chloroaniline isomers are summarized below. These compounds share the same molecular formula (C₆H₆ClN) and molecular weight (127.57 g/mol ) but differ in the position of the chlorine atom on the aniline (B41778) ring, leading to distinct physical and chemical characteristics.

General and Physical Properties

| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline (B138754) |

| CAS Number | 95-51-2[1][2] | 108-42-9[3][4] | 106-47-8[5] |

| Appearance | Amber or clear pale yellow to brown liquid[1][6][7] | Colorless to light amber liquid[3][4][8] | Pale yellow or yellowish-white crystalline solid[5][9][10] |

| Odor | Mild ammonia-like or sweetish odor[1][6] | Sweetish or characteristic odor[4][8] | Mild, sweetish aromatic odor[5][11] |

| Melting Point | 0-3 °C[1][2]; -1.9 °C (β-type), -14 °C (α-type)[1] | -11 to -9 °C[3][4] | 67-70 °C[5][12]; 72.5 °C[9] |

| Boiling Point | 208-210 °C[1][2] | 230 °C[13]; 95-96 °C at 11 mm Hg[3][4] | 232 °C[5][9] |

| Density | 1.213 g/mL at 25 °C[1][2] | 1.206 g/mL at 25 °C[3][4] | 1.43 g/cm³[9]; 1.17 g/cm³ at 70 °C[11] |

| Flash Point | 98 °C[1]; 108 °C[6] | 118 °C[13]; 255 °F[4] | 120 °C[5][12] |

Solubility and Partitioning

| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline |

| Water Solubility | 5.13 g/L at 20 °C[1][2] | 6.8 g/L at 20 °C[3][4][8] | 0.3 g/100 mL (3 g/L) at 20 °C[5]; 2.2 g/L[11][12] |

| Solubility in other Solvents | Soluble in acids and most organic solvents[1][14] | Soluble in most organic solvents[3][8] | Soluble in hot water and organic solvents[5][11] |

| logP (Octanol/Water) | 1.83 at 25 °C[5] | 0.77-2.03 at 25-30 °C[4] | 1.83 at 25 °C[5] |

| Vapor Pressure | 0.5 hPa (0.375 mm Hg) at 20 °C[1] | 1 mm Hg at 63.5 °C[3][4] | 0.15 mm Hg at 25 °C[5][12] |

Chemical Properties

| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline |

| pKa (of conjugate acid) | Not explicitly found | 3.46 at 25 °C[4] | 4.15 at 25 °C[5] |

| Refractive Index (n20/D) | 1.589[1][2] | 1.594[3][4] | 1.5546[5][12] |

| Stability | Turns black/dark on exposure to air[1][6] | Darkens in storage[4] | Decomposes in presence of light and air[5][11] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are standard protocols for melting point, boiling point, and water solubility determination.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids like 4-chloroaniline.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.[15][16] Impurities typically depress and broaden the melting range.[15][16]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital Melt-Temp apparatus)[15][16]

-

Capillary tubes (sealed at one end)[17]

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Finely powder the crystalline organic compound.[16][18]

-

Capillary Packing: Push the open end of a capillary tube into the powdered sample, packing it to a height of 1-2 mm by gently tapping the sealed end on a hard surface.[17][18]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[16][17] Immerse the assembly in the oil bath of the Thiele tube.[16]

-

Digital Apparatus: Insert the capillary tube into the designated slot in the heating block.[15]

-

-

Heating: Heat the apparatus slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[15][16]

-

Observation: Record two temperatures:

-

Reporting: The melting point is reported as the range from T1 to T2.[15] For accuracy, conduct at least two determinations.[15]

Boiling Point Determination (Capillary Method)

This micro-method is suitable for liquids like 2- and 3-chloroaniline.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[20][21] At this temperature, a rapid and continuous stream of bubbles will emerge from an inverted capillary tube submerged in the liquid.

Apparatus:

-

Fusion tube or small test tube[22]

-

Heating apparatus (e.g., Thiele tube, aluminum block)[22]

-

Thermometer

-

Liquid sample

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid into the fusion tube.[21][22]

-

Capillary Placement: Place the capillary tube, with its open end down, into the liquid in the fusion tube.[22][23]

-

Apparatus Setup: Attach the fusion tube to a thermometer. Place the assembly into the heating apparatus (e.g., Thiele tube or aluminum block) ensuring the sample is visible.[22][23]

-

Heating: Heat the apparatus slowly and uniformly.[22]

-

Observation: As the liquid heats, air will escape from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary.[22]

-

Recording: Note the temperature at which this rapid bubbling occurs. This is the boiling point of the liquid.[22] For increased accuracy, it is the temperature at which bubbling stops and the liquid begins to enter the capillary upon cooling.[24]

Water Solubility Determination (OECD Guideline 105)

This guideline describes two primary methods: the Flask Method for solubilities above 10⁻² g/L and the Column Elution Method for lower solubilities.[25][26] Given the solubilities of chloroanilines, the Flask Method is appropriate.

Principle: The water solubility is the saturation mass concentration of a substance in water at a given temperature (typically 20 ± 0.5 °C).[25][26]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath or room

-

Analytical equipment for concentration measurement (e.g., HPLC, GC, UV-Vis spectroscopy)

-

Centrifuge or filtration system

Procedure (Flask Method):

-

Equilibration: Add an excess amount of the test substance to a flask containing purified water.

-

Stirring: Vigorously stir the mixture in a constant temperature bath to facilitate the dissolution process and reach equilibrium. The time required for saturation must be determined in a preliminary test.[26]

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the mixture to settle. Separate the aqueous phase from the undissolved substance by centrifugation or filtration.[27]

-

Concentration Analysis: Determine the concentration of the chloroaniline in the clear aqueous solution using a validated analytical method.

-

Replicates: The determination should be performed at least in duplicate.

Metabolic Pathway Visualization

Chloroanilines undergo metabolic activation in the body, a process linked to their toxicity, particularly hematotoxicity (methemoglobinemia).[28][29] The primary metabolic pathways include N-oxidation and N-acetylation.[30] N-oxidation, catalyzed by cytochrome P-450 enzymes, is considered a critical activation step, leading to reactive intermediates that can cause cellular damage.[31]

Caption: Simplified metabolic pathway of n-chloroaniline.

Experimental Workflow Visualization

The process of determining a key toxicological endpoint, such as methemoglobin formation, follows a structured workflow from substance administration to data analysis.

Caption: Workflow for in vivo methemoglobin formation assay.

References

- 1. chembk.com [chembk.com]

- 2. 2-Chloroaniline = 99.5 GC 95-51-2 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 5. 4-Chloroaniline | 106-47-8 [chemicalbook.com]

- 6. 2-Chloroaniline | 95-51-2 [chemicalbook.com]

- 7. 2-Chloroaniline | 95-51-2 | Benchchem [benchchem.com]

- 8. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 9. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 12. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]

- 13. 3-Chloroaniline | 108-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. byjus.com [byjus.com]

- 19. pennwest.edu [pennwest.edu]

- 20. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 21. cdn.juniata.edu [cdn.juniata.edu]

- 22. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 23. byjus.com [byjus.com]

- 24. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 25. OECD 105 - Phytosafe [phytosafe.com]

- 26. oecd.org [oecd.org]

- 27. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to N-Chloroaniline: Molecular Structure, Isomers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-chloroaniline and its isomers, focusing on their molecular structures, physicochemical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries where these compounds are utilized.

Molecular Structure and Isomers

N-chloroaniline (C₆H₆ClN) is an aromatic amine with a chlorine atom attached to the aniline (B41778) structure. The position of the chlorine atom on the benzene (B151609) ring gives rise to three structural isomers: 2-chloroaniline (B154045) (ortho-chloroaniline), 3-chloroaniline (B41212) (meta-chloroaniline), and 4-chloroaniline (B138754) (para-chloroaniline). Additionally, when the chlorine atom is bonded to the nitrogen of the amino group, the compound is known as N-chloroaniline.[1]

The molecular structure of these isomers significantly influences their chemical and physical properties, as well as their reactivity and biological activity.

Molecular Diagrams

The structural formulas of N-chloroaniline and its isomers are depicted below.

Caption: Molecular structures of N-chloroaniline and its isomers.

Physicochemical Properties

The physicochemical properties of the chloroaniline isomers are summarized in the table below. These properties are crucial for understanding their behavior in various chemical and biological systems.

| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline | N-Chloroaniline |

| CAS Number | 95-51-2[2] | 108-42-9[3] | 106-47-8[4] | 24613-03-4 |

| Molecular Formula | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN | C₆H₆ClN |

| Molecular Weight ( g/mol ) | 127.57[2] | 127.57[3] | 127.57[4] | 127.57 |

| Appearance | Clear pale yellow to brown liquid[5] | Colorless to light amber liquid[6] | White or pale yellow solid[4] | - |

| Melting Point (°C) | -2[5] | -11[5] | 69.5-72.5[5] | 70-73 |

| Boiling Point (°C) | 208.7[5] | 230[5] | 232[5] | 173 |

| Density (g/mL at 25°C) | 1.213[5] | 1.216 (at 20°C)[5] | 1.4 (solid)[5] | - |

| Solubility in Water | 0.5% at 20°C[5] | 0.6%[5] | 0.4% at 20°C (cold water)[5] | - |

| logP (Octanol/Water Partition Coefficient) | 1.90 | 1.88[3] | 1.83[4] | - |

| pKa | - | - | 4.15 | - |

| Vapor Pressure (mmHg at 20°C) | - | <0.1[5] | 0.015[5] | - |

| Flash Point (°C) | 108[5] | 118[5] | 120-123[5] | - |

| Refractive Index (at 20°C) | 1.5895 | 1.594 | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of chloroaniline isomers.

Synthesis of Chloroaniline Isomers

The most common method for the synthesis of chloroaniline isomers is the reduction of the corresponding chloronitrobenzene isomer.

Caption: General workflow for the synthesis of chloroaniline isomers.

Materials:

-

2-Nitrochlorobenzene

-

Iron filings

-

Dilute Hydrochloric Acid

-

Water

Procedure:

-

In a reaction vessel, combine 2-nitrochlorobenzene, iron filings, dilute hydrochloric acid, and water.

-

Reflux the mixture for 6-8 hours.

-

After the reaction is complete, perform steam distillation to obtain the crude product.

-

Purify the crude 2-chloroaniline by vacuum distillation.

Materials:

-

3-Nitrochlorobenzene

-

Sodium sulfide (B99878) or Zinc powder and Hydrochloric acid

-

Water

Procedure using Sodium Sulfide:

-

In a reaction kettle, dissolve sodium sulfide in water.

-

Heat the solution to boiling with stirring.

-

Gradually add 3-nitrochlorobenzene to the boiling solution.

-

Reflux the mixture for 5 hours.

-

After the reaction, distill the oily liquid to obtain the final product.

Procedure via Catalytic Hydrogenation: [6]

-

Charge a hydrogenation reactor with 3-chloronitrobenzene and a suitable solvent.

-

Add a noble metal or metal sulfide catalyst. Metal oxides can be added to prevent dehalogenation.

-

Pressurize the reactor with hydrogen and heat to the appropriate temperature.

-

Maintain the reaction under low pressure until the uptake of hydrogen ceases.

-

After the reaction, filter the catalyst and purify the product by distillation.

Materials:

-

p-Chloronitrobenzene

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation apparatus, charge p-chloronitrobenzene and ethanol.

-

Add Raney Nickel catalyst to the mixture.

-

Maintain the reaction temperature between 50-70°C.

-

Introduce hydrogen gas at a pressure of 3.04–3.55 MPa.

-

Ensure the pH of the medium is maintained between 5 and 6.

-

Continue the catalytic hydrogenation until the reaction is complete.

-

After completion, filter off the catalyst and remove the solvent under reduced pressure.

-

The resulting 4-chloroaniline can be further purified by recrystallization.

Analytical Protocols

Accurate identification and quantification of chloroaniline isomers are essential. The following are standard protocols for their analysis.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

-

Accurately weigh 5-20 mg of the chloroaniline isomer for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Instrumental Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Tune and match the probe for the nucleus of interest (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the spectrum.

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

Objective: To obtain an IR spectrum for the identification of functional groups.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven.

-

In an agate mortar, grind 1-2 mg of the chloroaniline sample with approximately 100 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-making die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

Instrumental Procedure:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically generate the final absorbance or transmittance spectrum.

Objective: To separate and identify chloroaniline isomers and quantify their presence in a sample.

Sample Preparation (for environmental water samples): [7]

-

To a 1-liter aqueous sample, add a known amount of a suitable internal standard (e.g., 4-chloroaniline-d4).

-

Adjust the sample pH to >11 with 1 M sodium hydroxide.

-

Perform a liquid-liquid extraction with methylene (B1212753) chloride (3 x 60 mL portions) in a separatory funnel.

-

Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Parameters (Typical):

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 50-300 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Toxicity and Industrial Applications

Toxicity Summary

Chloroaniline isomers are known to be toxic. The primary toxic effect is hematotoxicity, leading to methemoglobinemia.[8][9] The order of potency for inducing methemoglobinemia is generally considered to be p-chloroaniline > m-chloroaniline > o-chloroaniline.[8] p-Chloroaniline has also been shown to be genotoxic in various test systems, while the results for the ortho and meta isomers are less consistent.[8]

Industrial Applications

Chloroaniline isomers are important intermediates in various chemical industries.[6][10][11][12]

-

Dyes and Pigments: They are used in the manufacture of azo dyes and other pigments.[6][10]

-

Pharmaceuticals: They serve as precursors in the synthesis of various drugs.[6][11][12]

-

Agrochemicals: They are used in the production of herbicides and pesticides.[6][10][11]

-

Polymers and Rubber: They find application as intermediates for rubber chemicals and in the polymer industry.[1]

References

- 1. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 2. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroaniline | 95-51-2 [chemicalbook.com]

- 6. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

Spectroscopic Data of Chloroaniline Isomers: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the three positional isomers of chloroaniline: 2-chloroaniline (B154045) (ortho-chloroaniline), 3-chloroaniline (B41212) (meta-chloroaniline), and 4-chloroaniline (B138754) (para-chloroaniline). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols. The term "n-chloroaniline" is ambiguous; therefore, this guide addresses the ortho, meta, and para isomers, which are of primary interest in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of chloroaniline isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the position of the chlorine atom on the aromatic ring.

¹H NMR Spectral Data

The following table summarizes the proton NMR chemical shifts (δ) for the chloroaniline isomers. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2-Chloroaniline | NH₂ | 3.92 | broad s | - |

| H6 | 7.22 | d | 8.1 | |

| H4 | 7.03 | t | 7.6 | |

| H3 | 6.72 | d | - | |

| H5 | 6.67 | m | - | |

| 3-Chloroaniline | NH₂ | 3.66 | s | - |

| H2 | 7.00 | t | - | |

| H6 | 6.69 | ddd | 7.8, 1.8, 0.9 | |

| H5 | 6.59 | t | 7.8 | |

| H4 | 6.46 | ddd | 7.8, 2.1, 0.9 | |

| 4-Chloroaniline | NH₂ | 3.68 | s | - |

| H2, H6 | 6.77 | d | 8.0 | |

| H3, H5 | 6.89 | t | 7.3 |

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information about the carbon framework of the chloroaniline isomers.

| Isomer | Carbon | Chemical Shift (ppm) |

| 2-Chloroaniline | C1 (C-NH₂) | 142.9 |

| C2 (C-Cl) | 119.5 | |

| C3 | 129.2 | |

| C4 | 119.1 | |

| C5 | 127.4 | |

| C6 | 116.2 | |

| 3-Chloroaniline | C1 (C-NH₂) | 147.9 |

| C2 | 113.8 | |

| C3 (C-Cl) | 135.0 | |

| C4 | 118.4 | |

| C5 | 130.5 | |

| C6 | 115.0 | |

| 4-Chloroaniline | C1 (C-NH₂) | 144.95 |

| C2, C6 | 116.25 | |

| C3, C5 | 129.13 | |

| C4 (C-Cl) | 123.16 |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of chloroaniline isomers is as follows:

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the chloroaniline isomer for ¹H NMR, or a sufficient amount to create a saturated solution for ¹³C NMR, into a clean, dry vial.[1][2]

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically CDCl₃, containing an internal standard like TMS.[1][2]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[1][3]

-

The final volume in the NMR tube should be around 0.5 - 0.6 mL, corresponding to a height of about 40-50 mm.[2][3]

-

Cap the NMR tube and wipe the outside clean with acetone (B3395972) or isopropanol (B130326) before placing it in the spectrometer.[3]

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[1][4]

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be required due to its lower natural abundance and sensitivity.[3]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The chloroaniline isomers exhibit characteristic absorption bands corresponding to N-H, C-H, C=C, C-N, and C-Cl vibrations.

IR Spectral Data

The following table summarizes the key IR absorption bands for chloroaniline isomers. Spectra are often recorded as a liquid film or a KBr pellet.

| Vibrational Mode | Wavenumber (cm⁻¹) | Isomer(s) |

| N-H stretch (amine) | 3350 - 3450 | All |

| C-H stretch (aromatic) | 3010 - 3100 | All |

| C=C stretch (aromatic ring) | 1590 - 1610 | All |

| C=C stretch (aromatic ring) | 1490 - 1510 | All |

| C-N stretch (aryl amine) | 1250 - 1350 | All |

| C-Cl stretch | 1080 - 1100 | All |

| C-H bend (out-of-plane) | Varies with substitution pattern | All |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.[5]

-

In an agate mortar, grind 1-2 mg of the chloroaniline isomer with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet-making die.

-

Use a hydraulic press to apply pressure and form a thin, transparent KBr pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample chamber.[6]

-

Collect the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Mass Spectral Data

The electron ionization (EI) mass spectra of chloroaniline isomers are characterized by a prominent molecular ion peak (M⁺) and an isotopic peak (M+2) due to the presence of the ³⁷Cl isotope.

| Isomer | Molecular Ion (M⁺) m/z | M+2 Isotope Peak m/z | Key Fragment Ions (m/z) |

| 2-Chloroaniline | 127 | 129 | 92, 65 |

| 3-Chloroaniline | 127 | 129 | 92, 65 |

| 4-Chloroaniline | 127 | 129 | 92, 65 |

The molecular ion for all isomers is observed at m/z 127 (for ³⁵Cl) and 129 (for ³⁷Cl) with an approximate intensity ratio of 3:1.[7][8] The major fragmentation involves the loss of a chlorine atom followed by the loss of HCN.

Experimental Protocol for LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and selectivity for the analysis of chloroanilines.

-

Sample Preparation :

-

Prepare a stock solution of the chloroaniline isomer in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For complex matrices, a sample extraction and cleanup procedure, such as solid-phase extraction (SPE), may be necessary.[9]

-

-

LC Separation :

-

Use a suitable HPLC column, such as a C18 or biphenyl (B1667301) column.[10]

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), run under gradient or isocratic conditions.[11][12]

-

-

MS/MS Detection :

-

The mass spectrometer is typically operated in electrospray ionization (ESI) positive ion mode.[10][11]

-

For quantitative analysis, multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[10] This involves selecting the precursor ion (the molecular ion) and monitoring for a specific product ion after fragmentation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chloroaniline isomer.

Caption: Workflow for the spectroscopic analysis of chloroaniline isomers.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. sites.uclouvain.be [sites.uclouvain.be]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Chloroaniline(106-47-8) MS [m.chemicalbook.com]

- 8. o-Chloroaniline [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. tandfonline.com [tandfonline.com]

Solubility of n-Chloroaniline Isomers in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-chloroaniline isomers (2-chloroaniline, 3-chloroaniline (B41212), and 4-chloroaniline) in various organic solvents. Understanding the solubility of these compounds is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and environmental fate studies. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide researchers in this process.

Introduction to n-Chloroaniline and its Solubility

n-Chloroanilines are a group of aromatic amines that are important intermediates in the synthesis of dyes, pigments, pesticides, and pharmaceuticals. The position of the chlorine atom on the aniline (B41778) ring (ortho, meta, or para) significantly influences their physicochemical properties, including their solubility in different solvent systems. The general principle of "like dissolves like" is a useful starting point for understanding their solubility behavior. The presence of the polar amino group (-NH₂) allows for hydrogen bonding, contributing to solubility in polar solvents. Conversely, the nonpolar chlorophenyl ring favors solubility in non-polar organic solvents. The interplay of these factors, along with the specific isomer and the properties of the solvent, determines the overall solubility.

Quantitative Solubility Data

Table 1: Solubility of 2-Chloroaniline (B154045) (o-Chloroaniline)

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Mole Fraction (x) |

| Benzene | 25 | Miscible | - |

| Toluene | 25 | Miscible | - |

| Ethanol | 25 | Miscible[1] | - |

| Diethyl Ether | 25 | Miscible[1] | - |

| Acetone | 25 | Soluble[1] | - |

Data on the specific limits of miscibility or quantitative solubility values in g/100g of solvent for 2-chloroaniline in many common organic solvents at various temperatures is not extensively reported in recent literature. General chemical reference texts indicate high solubility or miscibility.

Table 2: Solubility of 3-Chloroaniline (m-Chloroaniline)

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Mole Fraction (x) |

| Benzene | 25 | Miscible[2] | - |

| Toluene | 25 | - | - |

| Ethanol | 25 | Miscible[2][3] | - |

| Diethyl Ether | 25 | Miscible[2][3] | - |

| Acetone | 25 | Miscible[3] | - |

| Chloroform | 25 | More soluble than in water | - |

Similar to 2-chloroaniline, 3-chloroaniline is reported to be miscible or highly soluble in many common organic solvents, with specific quantitative data being sparse.

Table 3: Solubility of 4-Chloroaniline (B138754) (p-Chloroaniline)

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Mole Fraction (x) |

| Benzene | 25 | - | - |

| Toluene | 25 | - | - |

| Ethanol | 25 | Freely Soluble[4] | - |

| Diethyl Ether | 25 | Freely Soluble[4] | - |

| Acetone | 25 | Soluble[1] | - |

| Carbon Disulfide | 25 | Freely Soluble[4] | - |

4-Chloroaniline, being a solid at room temperature, has more reported instances of "freely soluble" rather than "miscible." Quantitative data across a range of temperatures is a subject of ongoing research. A 2025 preprint by Lu et al. is expected to provide detailed solubility data for p-chloroaniline in thirteen pure organic solvents, which will be a valuable resource once fully published.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for chemical research and development. The following are detailed methodologies for two commonly employed and reliable experimental techniques for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Constant temperature orbital shaker or water bath

-

Vials with tight-fitting caps

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the n-chloroaniline isomer to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the constant temperature shaker. Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient period to allow the excess solid to sediment. For fine suspensions, centrifugation at the experimental temperature may be necessary.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Analysis:

-

Prepare a series of standard solutions of the n-chloroaniline isomer of known concentrations in the selected organic solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

-

Calculation: Calculate the concentration of the n-chloroaniline isomer in the saturated solution based on the calibration curve and the dilution factor. The solubility is typically expressed in units such as g/100 g of solvent, g/L of solution, or mole fraction.

Gravimetric Method

The gravimetric method is a simpler, classical technique for determining solubility that relies on the direct measurement of the mass of the solute in a saturated solution.

Principle: A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

-

Constant temperature shaker or water bath

-

Vials with tight-fitting caps

-

Analytical balance

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal shake-flask method (Steps 1-4).

-

Sample Collection: Carefully and accurately transfer a known mass or volume of the clear supernatant (saturated solution) to a pre-weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in an oven set to a temperature below the boiling point of the solute and the solvent's boiling point.

-

Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing decomposition or sublimation of the solute. Dry the sample to a constant weight.

-

Weighing: Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption, and then accurately weigh it.

-

Calculation: The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish. The solubility can then be calculated based on the initial mass or volume of the saturated solution taken.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of an n-chloroaniline isomer using the isothermal shake-flask method followed by HPLC analysis, and a simplified workflow for the gravimetric method.

Caption: Workflow for the Isothermal Shake-Flask Method with HPLC Analysis.

Caption: Workflow for the Gravimetric Method for Solubility Determination.

Conclusion

The solubility of n-chloroaniline isomers in organic solvents is a critical parameter for their effective use in various chemical and pharmaceutical applications. While qualitative data indicates good solubility in many common organic solvents, there is a notable lack of comprehensive quantitative data in the recent scientific literature, particularly as a function of temperature. The experimental protocols detailed in this guide, namely the isothermal shake-flask method and the gravimetric method, provide robust frameworks for researchers to generate this much-needed data. The provided workflows offer a clear visual guide for implementing these methods. Further research to populate comprehensive solubility databases for these important chemical intermediates is highly encouraged.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of N-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and decomposition of n-chloroaniline isomers. Understanding the thermal behavior of these compounds is critical for ensuring safety, optimizing reaction conditions, and assessing the stability of pharmaceuticals and chemical intermediates. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a plausible decomposition pathway based on available scientific literature.

Thermal Stability and Decomposition Data

The thermal stability of n-chloroaniline is influenced by the position of the chlorine atom on the aromatic ring. The following tables summarize the key thermal decomposition data for the ortho (2-chloroaniline), meta (3-chloroaniline), and para (4-chloroaniline) isomers.

Table 1: Decomposition Temperatures of n-Chloroaniline Isomers

| Compound | Decomposition Temperature (°C) | Notes |

| 2-Chloroaniline | > 300 | Stable at lower temperatures. |

| 3-Chloroaniline | > 190 | Less stable than the ortho isomer. |

| 4-Chloroaniline | 250 - 300 | Exothermic decomposition observed in the range of 210-400 °C.[1] |

Table 2: Hazardous Decomposition Products of n-Chloroaniline

| Product | Chemical Formula | Common Formation Pathway |

| Carbon Monoxide | CO | Incomplete combustion of the aromatic ring. |

| Carbon Dioxide | CO₂ | Complete combustion of the aromatic ring. |

| Nitrogen Oxides | NOx | Oxidation of the amine group at high temperatures. |

| Hydrogen Chloride | HCl | Cleavage of the carbon-chlorine bond. |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal stability of n-chloroaniline.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which n-chloroaniline begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the n-chloroaniline isomer into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment.

-

Set the heating program to ramp from ambient temperature to a final temperature of at least 600°C. A heating rate of 10°C/min is standard, but rates of 5°C/min and 20°C/min can also be used to study the effect of heating rate on decomposition kinetics.

-

-

Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and to identify any phase transitions (e.g., melting) prior to decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the n-chloroaniline isomer into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the heating program to ramp from ambient temperature to a temperature above the decomposition point, as determined by TGA. A heating rate of 10°C/min is typical.

-

-

Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition.

-

Integrate the area under the exothermic decomposition peak to determine the enthalpy of decomposition (in J/g).

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for n-chloroaniline.

Experimental Workflow

Proposed Thermal Decomposition Pathway

The thermal decomposition of n-chloroaniline is believed to be initiated by a radical mechanism. The following diagram illustrates a plausible pathway leading to the observed final products. The fragmentation is based on the mass spectrometric analysis of similar compounds, which shows characteristic losses corresponding to the cleavage of C-N and C-C bonds.[2]

Conclusion

The thermal stability of n-chloroaniline is isomer-dependent, with the meta isomer exhibiting the lowest decomposition temperature. Thermal degradation proceeds via a complex mechanism initiated by radical formation, leading to the evolution of hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride. The experimental protocols and decomposition pathway outlined in this guide provide a framework for the safe handling and further investigation of these important chemical intermediates. It is strongly recommended that all thermal analyses be conducted with appropriate safety precautions in a well-ventilated area.

References

An In-depth Technical Guide to n-Chloroaniline and its Isomers: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Chloroaniline and its isomers (2-Chloroaniline, 3-Chloroaniline, and 4-Chloroaniline), focusing on their chemical properties, safety data, and handling protocols. Due to the limited availability of detailed safety information for n-Chloroaniline (CAS: 24613-03-4), this guide includes data on its more extensively studied isomers as a crucial reference for safe handling and experimental design.

Chemical Identification and Physical Properties

n-Chloroaniline and its isomers are monochlorinated derivatives of aniline. While sharing the same molecular formula and weight, their physical properties differ due to the position of the chlorine atom on the benzene (B151609) ring.

n-Chloroaniline

| Property | Value | Reference |

| CAS Number | 24613-03-4 | [1][2][3] |

| Molecular Formula | C6H6ClN | [1][2] |

| Molecular Weight | 127.57 g/mol | [2][3] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 70-73 °C | [1][2] |

| Boiling Point | 173 °C at 760 mmHg | [1][2] |

| Density | 1.229 g/cm³ | [2] |

| Flash Point | 58.4 °C | [1][2] |

Chloroaniline Isomers

| Property | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline | Reference |

| CAS Number | 95-51-2 | 108-42-9 | 106-47-8 | [4][5][6] |

| Appearance | - | - | Colorless to slightly amber-coloured crystalline solid | [7] |

| Melting Point | -2 - -1 °C | -11 - -9 °C | 68 - 72 °C | [4][5][7] |

| Boiling Point | 208 - 210 °C | 95 - 96 °C at 15 hPa | 232 °C | [4][5][7] |

| Density | 1.213 g/mL at 25 °C | 1.206 g/cm³ at 25 °C | 1.17 g/cm³ | [4][5][6] |

| Flash Point | - | 118 °C | 132 °C | [5][6] |

| Water Solubility | ca. 5.13 g/L at 20 °C | - | 2.2 g/L at 20 °C | [4][6] |

| log Pow | 1.9 | - | 1.87 | [4][7] |

Safety Data and Hazard Classification

The chloroaniline isomers are classified as toxic and hazardous substances. It is crucial to handle them with extreme caution in a laboratory setting. The following tables summarize the GHS hazard classifications for the chloroaniline isomers.

GHS Hazard Classification

| Hazard Class | 2-Chloroaniline | 3-Chloroaniline | 4-Chloroaniline | Reference |

| Acute Toxicity, Oral | Category 3 | Category 3 | Category 3 | [4][6][8] |

| Acute Toxicity, Dermal | Category 3 | Category 3 | Category 3 | [4][6][8] |

| Acute Toxicity, Inhalation | Category 3 | Category 3 | Category 3 | [4][6][8] |

| Skin Sensitization | - | - | Category 1 | [6] |

| Carcinogenicity | - | - | Category 1A | [6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | Category 1 | Category 1 | [4][6][8] |

Hazard Statements (H-Statements)

| Statement | Phrase | Applies to | Reference |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | 2-, 3-, 4-Chloroaniline | [6][8][9] |

| H317 | May cause an allergic skin reaction | 4-Chloroaniline | [6] |

| H350 | May cause cancer | 4-Chloroaniline | [6] |

| H373 | May cause damage to organs through prolonged or repeated exposure | 2-, 3-Chloroaniline | [8][9] |

| H410 | Very toxic to aquatic life with long lasting effects | 2-, 3-, 4-Chloroaniline | [6][8][9] |

Precautionary Statements (P-Statements) - General Handling

| Statement | Phrase | Reference |

| P201 | Obtain special instructions before use. | [10] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P273 | Avoid release to the environment. | [10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [12] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [11] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [11] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Experimental Protocols: Safe Handling and Disposal

Due to the toxicity of chloroanilines, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for handling these compounds in a research environment.

Methodologies for Key Experiments:

While specific experimental protocols for novel research will vary, the following general methodologies based on established safety practices are critical:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[13]

-

Ventilation: All work with chloroanilines, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[14]

-

Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[13] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15] Ventilate the area and wash the spill site after cleanup is complete.[13]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[13]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

-

Waste Disposal: All chloroaniline waste, including contaminated consumables, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[5] Do not dispose of chloroanilines down the drain.[15]

This guide is intended to provide a foundation for the safe and informed use of n-chloroaniline and its isomers in a research setting. Always consult the most up-to-date Safety Data Sheet for the specific compound being used and adhere to all institutional safety protocols.

References

- 1. n-Chloroaniline|lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. N-chloroaniline CAS#: 24613-03-4 [m.chemicalbook.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. carlroth.com [carlroth.com]

- 13. nj.gov [nj.gov]

- 14. research.uga.edu [research.uga.edu]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Historical Preparation of N-Chloroanilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of N-chloroanilines, compounds of significant interest in organic synthesis and as precursors in the pharmaceutical and dye industries. The document provides a detailed overview of the core synthetic strategies from the late 19th and early 20th centuries, focusing on the chlorination of aniline (B41778) and its derivatives. It includes experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows to offer a comprehensive resource for understanding these foundational chemical transformations.

Introduction

The preparation of chloroanilines has been a subject of chemical investigation for over a century. Early methods were often characterized by challenges in controlling selectivity, leading to mixtures of ortho, meta, and para isomers, as well as polychlorinated byproducts and undesirable tar formation.[1] This guide delves into the primary historical techniques employed for the synthesis of N-chloroanilines, highlighting the use of various chlorinating agents and the strategic use of protecting groups to influence reaction outcomes.

Primary Historical Synthetic Routes

Historically, the synthesis of N-chloroanilines has been approached through two main strategies: the direct chlorination of aniline and its derivatives, and the rearrangement of N-chloro compounds. Each method presented its own set of advantages and challenges.

Direct Chlorination of Aniline and Acetanilide (B955)

Direct chlorination of the aniline ring was a common early approach. However, the strong activating effect of the amino group often led to over-chlorination and the formation of multiple isomers.[2] To mitigate this, the amino group was often protected, typically as an acetanilide, to moderate its activating influence and improve the selectivity of the chlorination reaction.[1]

The direct use of chlorine gas was one of the earliest methods for chlorinating aniline derivatives. The reaction was typically carried out in a solvent such as acetic acid.

Experimental Protocol: Chlorination of p-Nitroaniline with Chlorine Gas [3]

This protocol describes the preparation of 2-chloro-4-nitroaniline (B86195) from p-nitroaniline.

-

Dissolution: 20g of p-nitroaniline is added to 200g of 10% hydrochloric acid. The mixture is heated to ensure complete dissolution.

-

Cooling: The solution is then cooled to a temperature between -10°C and 0°C.

-

Chlorination: Chlorine gas is bubbled through the cooled solution at a rate of 0.49 L/h for approximately 7 hours. The molar ratio of p-nitroaniline to chlorine gas is maintained between 1:1 and 1:1.1.

-

Reaction Completion: After the addition of chlorine gas is complete, the reaction mixture is stirred for an additional hour while maintaining the temperature between -10°C and 0°C.

-

Isolation: The product is isolated by suction filtration at 0°C. The filter cake is washed with water until neutral and then dried.

Bleaching powder, a readily available and inexpensive source of hypochlorite (B82951), was widely used as a chlorinating agent in the late 19th and early 20th centuries.[1]

Experimental Protocol: Chlorination of Acetanilide with Bleaching Powder [1]

This method was noted for producing a mixture of o- and p-chloroacetanilide (B1165894).

-

Reaction Setup: A solution of bleaching powder is added to a solution or suspension of acetanilide in acetic acid.

-

Product Mixture: The reaction yields a mixture of p-chloroacetanilide and a smaller proportion of 2,4-dichloroaniline.

-

Separation: The separation of the products is achieved by distillation of their solution in sulfuric acid in a current of steam, a method first described by Beilstein and Kurbatoff.[1]

Sodium hypochlorite offered a more soluble and often more reactive alternative to bleaching powder for chlorination reactions.

Experimental Protocol: Preparation of Acetylchloroaminobenzene [4]

This method, a precursor to the Orton rearrangement, utilizes sodium hypochlorite.

-

Solution A: 15 g of acetanilide (0.11 mole) is dissolved in 3 liters of water, to which 16.8 g of sodium bicarbonate (0.2 mole) is added. The solution is filtered.

-

Solution B: To 150 cc of 1.0 M sodium carbonate, chlorine gas is added at 5°C until the solution contains between 1.6 x 10⁻³ and 1.8 x 10⁻³ equivalents of chlorine per cc. The solution is filtered before use.

-

Reaction: Solution A is maintained at approximately 5°C and stirred slowly while a calculated volume of Solution B is added dropwise.

-

Precipitation: Acetylchloroaminobenzene precipitates as needle-like crystals towards the end of the addition.

-

Isolation: After standing for about fifteen minutes, the crystals are collected by filtration, washed with cold water until no chloride ion is detected, and dried in a vacuum desiccator over sulfuric acid.

The Orton Rearrangement

The Orton rearrangement, a key reaction in the historical synthesis of chloroanilines, involves the acid-catalyzed migration of a chlorine atom from the nitrogen of an N-chloro-N-alkylaniline to the aromatic ring, typically yielding a mixture of ortho- and para-chloro isomers.[5][6] This intermolecular process proceeds through the formation of an intermediate N-chloro compound, which then rearranges.[6]

Experimental Protocol: Preparation of o-Chloroaniline via Orton Rearrangement [7]

This method, developed by Chattaway and Orton in 1901, utilizes the rearrangement of acetylchloroaminobenzene.

-

Initial Chlorination: One part of acetanilide is dissolved in 3 to 4 parts of glacial acetic acid, and the calculated quantity of a strong solution of bleaching powder (0.5 to 0.7 N) is gradually added.

-

Hydrolysis and Distillation: Concentrated sulfuric acid (10 parts of acid for every 100 parts of acetanilide) is added to the mother liquor from the initial chlorination. The mixture is boiled under a reflux apparatus for 1.5 hours to hydrolyze the anilides.

-

Steam Distillation: The acidic product is distilled in a current of steam. o-Chloroaniline, mixed with a small amount of the para-derivative, comes over.

-

Purification: To the oily distillate suspended in water, an equal weight of sulfuric acid is added, and the mixture is again distilled in steam to purify the o-chloroaniline.

Quantitative Data Summary

The yields and isomer distributions of historical n-chloroaniline preparations were highly dependent on the specific method and reaction conditions employed. The following tables summarize available quantitative data from the cited historical literature.

| Starting Material | Chlorinating Agent | Product(s) | Yield (%) | Isomer Ratio (o:p) | Reference |

| p-Nitroaniline | Chlorine Gas | 2-Chloro-4-nitroaniline | 98.2 (molar) | - | [3] |

| Acetanilide | Bleaching Powder | o- and p-Chloroacetanilide | ~40-46 (o-isomer) | - | [1] |

| Acetanilide | Bleaching Powder | o-Chloroacetanilide | 5-8 | - | [7] |

| Acetanilide | Sodium Hypochlorite | Acetylchloroaminobenzene | 70 | - | [4] |

| Method | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Direct Chlorination | p-Nitroaniline | Cl₂, HCl | 2-Chloro-4-nitroaniline | 98.2% (molar) | [3] |

| Orton Rearrangement | Acetanilide | Bleaching Powder, H₂SO₄ | o-Chloroaniline | Not specified | [7] |

| N-Chlorination | Acetanilide | NaOCl, NaHCO₃ | Acetylchloroaminobenzene | 70% | [4] |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the historical preparation of N-chloroanilines.

Caption: Direct chlorination of aniline or acetanilide.

Caption: The Orton rearrangement pathway.

Caption: A generalized experimental workflow.

Conclusion

The historical methods for the preparation of N-chloroanilines laid the groundwork for modern synthetic organic chemistry. While often hampered by issues of selectivity and yield, these early investigations provided valuable insights into the reactivity of aromatic amines and the behavior of different chlorinating agents. The development of techniques such as the use of protecting groups and the understanding of rearrangement reactions like the Orton rearrangement were critical steps in advancing the field. This guide serves as a technical resource for researchers to understand the origins and evolution of these important synthetic transformations.

References

- 1. zenodo.org [zenodo.org]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. scribd.com [scribd.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. L.—The preparation of o-chloroaniline - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes using n-Chloroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their widespread use in industries such as textiles, printing, and pharmaceuticals stems from their straightforward synthesis, diverse color palette, and good stability.[1][2] The synthesis of azo dyes primarily involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[2][3]

This document provides detailed protocols for the synthesis of azo dyes using n-chloroaniline isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline) as the primary aromatic amine. The presence of the chloro-substituent on the aniline (B41778) ring influences the electronic properties and, consequently, the final color and fastness properties of the dye.

General Reaction Pathway: The synthesis is a two-stage process. First, the primary aromatic amine, n-chloroaniline, is converted into a diazonium salt using nitrous acid at low temperatures. Second, this highly reactive diazonium salt is coupled with an electron-rich aromatic compound (a coupling component) to form the final azo dye.

Caption: General two-step synthesis of an azo dye from n-chloroaniline.

Experimental Protocols

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.

-

Work in a well-ventilated fume hood.

-

Diazonium salts are unstable and can be explosive when isolated and dry. Always keep them in a cold solution (0-5 °C) and use them immediately after preparation.

-

Handle concentrated acids and other reagents with care.

Protocol 1: Diazotization of n-Chloroaniline

This protocol describes the conversion of a primary aromatic amine (n-chloroaniline) into its corresponding diazonium salt. The quantities provided are for a representative synthesis using 4-chloroaniline.

Materials:

-

4-Chloroaniline (or 2- or 3-chloroaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice-salt bath

Procedure:

-

In a 100 mL beaker, dissolve the chloroaniline in a mixture of concentrated hydrochloric acid and water (see Table 1 for typical quantities).[1]

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is critical that the temperature is maintained within this range to ensure the stability of the diazonium salt.[3]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[1]

-

Add the sodium nitrite solution dropwise to the cold chloroaniline solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C during the addition.[1][3]

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization reaction goes to completion.[1]

-

The resulting cold, clear solution of the diazonium salt should be used immediately in the subsequent coupling reaction.

| Reagent | Amount (grams) | Moles | Notes |

| 4-Chloroaniline | 1.28 g | 0.01 mol | The starting aromatic amine. |

| Conc. HCl | 3.0 mL | - | To form the amine salt and provide an acidic medium. |

| Water (for amine) | 10 mL | - | Solvent for the amine salt. |

| Sodium Nitrite | 0.70 g | ~0.01 mol | The diazotizing agent. |

| Water (for nitrite) | 5.0 mL | - | To dissolve the sodium nitrite before addition. |

| Table 1: Example reagents and quantities for the diazotization of 4-chloroaniline.[1] |

Protocol 2: Azo Coupling Reactions

The conditions for the coupling reaction depend on the nature of the coupling component. Phenols and naphthols require a basic medium, while aromatic amines require a slightly acidic medium.[4][5]

Protocol 2A: Coupling with a Phenolic Compound (e.g., Phenol)

Procedure:

-

In a 250 mL beaker, dissolve the phenolic coupling agent (e.g., 0.94 g, 0.01 mol of phenol) in an aqueous sodium hydroxide (B78521) solution (e.g., 50 mL of 10% NaOH). This deprotonates the phenol to the more reactive phenoxide ion.[1][6]

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1]

-

Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold phenoxide solution with continuous, efficient stirring.[7]

-

Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.[1]

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes after the addition is complete to ensure the coupling reaction goes to completion.[1][3]

-

Proceed to Protocol 3 for isolation and purification.

Protocol 2B: Coupling with an Aromatic Amine (e.g., N,N-dimethylaniline)

Procedure:

-

In a 500 mL beaker, dissolve the aromatic amine coupling agent (e.g., 1.21 g, 0.01 mol of N,N-dimethylaniline) in a dilute acid solution (e.g., 20 mL of 1 M HCl).[3]

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[3]

-

Slowly add the previously prepared cold diazonium salt solution (from Protocol 1) to the cold aromatic amine solution.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate should form.[3]

-

To ensure complete precipitation of the azo dye, slowly neutralize the reaction mixture with a 2 M sodium hydroxide solution until the pH is approximately 7-8.[3]

-

Proceed to Protocol 3 for isolation and purification.

| Coupling Component | Diazonium Source | Medium/pH | Example Product |

| Phenol | 2-Chloroaniline (B154045) | Basic (NaOH) | 4-((2-chlorophenyl)diazenyl)phenol[7] |

| N,N-dimethylaniline | 4-Azido-2-chloroaniline | Initially Acidic, then Neutralized | Azo dye with N,N-dimethylaniline moiety[3] |

| 2,4-Dihydroxybenzophenone | 3-Chloroaniline | Varies | Disperse Azo Dye[8] |

| Schiff Base Intermediate | 4-Chloroaniline | Basic (NaOH) | Complex Azo Dye[1] |

| Table 2: Examples of coupling components and reaction conditions. |

Protocol 3: Isolation and Purification

Procedure:

-

Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.[1]

-

Washing: Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper. This removes any unreacted salts and acids/bases.[1]

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain the purified azo dye.[1]

-

Drying: Dry the final purified product in a vacuum oven at 60-70 °C to a constant weight.[1]

Data Presentation and Characterization

The synthesized dyes should be characterized to confirm their structure and purity. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and UV-Visible spectroscopy.

| Dye Name | 4-((2-chlorophenyl)diazenyl)phenol |

| Synthesis | Diazotized 2-chloroaniline coupled with phenol.[7] |

| Characterization | ¹H-NMR, ¹³C-NMR, Mass Spectroscopy, UV-Visible Spectroscopy.[7] |

| Yield | Varies based on specific conditions; yields up to 100% have been reported for similar syntheses.[8] |

| UV-Vis (λmax) | The absorption maximum is dependent on solvent polarity (solvatochromism).[7] |

| Table 3: Representative characterization data for an azo dye derived from 2-chloroaniline. |

Experimental Workflow Visualization

The following diagram illustrates the complete logical workflow from starting materials to the final, characterized product.

Caption: Detailed workflow for the synthesis and analysis of azo dyes.

References

- 1. benchchem.com [benchchem.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. ijirset.com [ijirset.com]

Application Notes & Protocols: N-Chloroaniline as a Precursor in Pharmaceutical Synthesis

Introduction

N-Chloroanilines, existing as three primary isomers (2-chloroaniline, 3-chloroaniline, and 4-chloroaniline), are fundamental chemical intermediates in the pharmaceutical industry.[1][2] Their versatile structure, featuring a reactive amino group and a halogenated aromatic ring, makes them indispensable starting materials for synthesizing a wide array of Active Pharmaceutical Ingredients (APIs).[1] These precursors are utilized in critical reactions such as N-acylation, N-alkylation, condensation, and transition-metal-catalyzed cross-coupling to construct the complex molecular architectures of modern drugs.[3][4] This document provides detailed application notes and experimental protocols for the use of n-chloroanilines in the synthesis of notable pharmaceutical compounds, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of the Antimycobacterial Drug Clofazimine (B1669197)

Overview: Clofazimine is an essential medication used in combination therapies for the treatment of leprosy and drug-resistant tuberculosis.[5][6] A key intermediate in its synthesis is derived from 4-chloroaniline (B138754) (p-chloroaniline).[7] The synthesis involves a multi-step process beginning with a nucleophilic aromatic substitution, followed by reduction and a final oxidative cyclization and substitution.

Synthetic Pathway: The synthesis of Clofazimine from 4-chloroaniline typically follows a pathway involving the formation of a diamine intermediate, which then undergoes condensation to form the core phenazine (B1670421) structure.[5][7][8]

Experimental Protocols:

Protocol 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline (Intermediate 1) [5][7] This protocol describes the condensation reaction between 4-chloroaniline and an activated nitrobenzene (B124822) derivative.

-

Reaction Setup: In a reaction vessel, dissolve 4-chloroaniline (1 equivalent) and o-fluoronitrobenzene (1 equivalent) in an organic solvent such as DMSO.

-

Reagent Addition: Add an organic base, such as potassium hydroxide (B78521) (KOH), to catalyze the condensation reaction.

-

Reaction Conditions: Heat the mixture and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A batch synthesis reported a 30% isolated yield.[5]

-

Work-up: After the reaction is complete, perform conventional treatment which may include pouring the mixture into water and extracting the product with an organic solvent.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude condensation intermediate, N-(4-chlorophenyl)-2-nitroaniline.

Protocol 2: Synthesis of N1-(4-chlorophenyl)benzene-1,2-diamine (Intermediate 2) [5][7] This protocol details the reduction of the nitro group to an amine.

-

Reaction Setup: Dissolve the intermediate N-(4-chlorophenyl)-2-nitroaniline (1 equivalent) in a suitable organic solvent like methanol.

-

Catalyst Addition: Add a reduction catalyst, such as Palladium on carbon (Pd/C) or metallic nickel.

-

Reaction Conditions: Place the reaction mixture under a hydrogen atmosphere and stir vigorously. The reaction is typically carried out for several hours (e.g., 16 hours) until completion.[5]

-

Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent to yield the crude diamine product. A reported isolated yield for this step is 90%.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, methanol, ethanol) to obtain the pure N-(4-chlorophenyl)-1,2-phenylenediamine.[7]

Protocol 3: Synthesis of Clofazimine [5] This final step involves the formation of the phenazine core and subsequent substitution.

-

Reaction Setup: Treat the diamine intermediate (Intermediate 2) with ferric chloride (FeCl₃), hydrochloric acid (HCl), and acetic acid. This reaction facilitates the oxidative dimerization to form the phenazine core as a hydrochloride salt.

-

Reaction Conditions: Stir the mixture until the formation of the phenazine hydrochloride salt is complete. A reported isolated yield for this step is 67%.[5]

-

Final Substitution: React the resulting hydrochloride salt with isopropylamine, using acetic acid as a catalyst. This reaction can be efficiently performed under microwave conditions.

-

Isolation and Purification: After the reaction, the final drug, Clofazimine, is isolated. A reported yield for this final step is 79%.[5] The product can be purified using standard chromatographic techniques.

Data Summary: Clofazimine Synthesis

| Step | Starting Materials | Key Reagents/Catalysts | Solvent | Typical Yield | Reference |

| 1 | 4-Chloroaniline, o-Fluoronitrobenzene | KOH | DMSO | 30% | [5] |

| 2 | N-(4-chlorophenyl)-2-nitroaniline | Pd/C, H₂ | Methanol | 90% | [5] |

| 3 | N1-(4-chlorophenyl)benzene-1,2-diamine | FeCl₃, HCl, Acetic Acid | - | 67% | [5] |

| 4 | Phenazine Hydrochloride Salt | Isopropylamine, Acetic Acid | - | 79% | [5] |

Application Note 2: N-Acylation of Chloroanilines for Bioactive Amides